molecular formula C8H5F3INO3S B1425204 Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate CAS No. 942589-44-8

Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Cat. No.: B1425204
CAS No.: 942589-44-8
M. Wt: 379.1 g/mol
InChI Key: WYGAZUSVRUWTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H5F3INO3S . It has a molecular weight of 379.09 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC(=O)C1=C(C=C(S1)I)NC(=O)C(F)(F)F . This indicates that the molecule contains a thiophene ring substituted with an iodo group, a methyl ester group, and a trifluoroacetamido group .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is reported to be between 191 - 193°C . More specific physical and chemical properties such as solubility, density, and refractive index are not available in the current data.

Scientific Research Applications

Synthesis and Functionalization

Methyl thiophene-2-carboxylate compounds, including methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate, have been utilized in organic synthesis. For instance, they have been used as synthetic equivalents in reactions with aldehydes, ketones, and conjugated esters, facilitated by the promotion of samarium diiodide. This has led to the creation of compounds with functional groups like hydroxyl and carboxyl at remote positions. These synthesized compounds have applications in producing agents with various functional uses, such as antiarthritis agents and inhibitory agents of spore germination (Yang et al., 2000).

Photochemical Synthesis

The compound has been involved in photochemical synthesis processes. Specifically, derivatives of this compound have been used in the formation of 4H-thieno[3,2-c]chromene-2-carbaldehydes through UV light irradiation. The process has shown high yield and the formation of intermediate radical species, demonstrating the compound's utility in synthesizing photochromic materials, such as covert marking pigments (Ulyankin et al., 2021).

Safety and Hazards

Based on the available data, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it’s advised to prevent further spillage or leakage if it is safe to do so .

Properties

IUPAC Name

methyl 5-iodo-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3INO3S/c1-16-6(14)5-3(2-4(12)17-5)13-7(15)8(9,10)11/h2H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGAZUSVRUWTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)I)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3INO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719263
Record name Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942589-44-8
Record name Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Reactant of Route 2
Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.